molecular formula C16H13F3N6O B4364134 3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER

3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER

Cat. No.: B4364134
M. Wt: 362.31 g/mol
InChI Key: FWOHISNQTVARBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER is a synthetic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER involves multiple steps. One common synthetic route includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide under conventional heating conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoroethoxy group. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other biologically active compounds.

    Biology: It serves as a tool compound for studying the inhibition of CDK2 and its effects on cell cycle progression.

    Medicine: It has potential as an anticancer agent due to its ability to inhibit CDK2, which is involved in the regulation of cell division.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents that affect their biological activity. For example, compounds like 4-amino-3-mercaptotriazoles and thioglycoside derivatives have been studied for their CDK2 inhibitory activity .

Properties

IUPAC Name

10-methyl-4-[3-(2,2,2-trifluoroethoxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O/c1-24-14-12(6-21-24)15-22-13(23-25(15)9-20-14)11-4-2-3-10(5-11)7-26-8-16(17,18)19/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOHISNQTVARBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER
Reactant of Route 2
3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER
Reactant of Route 3
Reactant of Route 3
3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER
Reactant of Route 4
Reactant of Route 4
3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER
Reactant of Route 5
Reactant of Route 5
3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER
Reactant of Route 6
Reactant of Route 6
3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL (2,2,2-TRIFLUOROETHYL) ETHER

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